2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether
Description
Properties
IUPAC Name |
2-bromo-6-methyl-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-3-6(7(9)13-5)14-4-8(10,11)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZYRJBUIDLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether
- Molecular Formula : C12H10BrF3N
- Molecular Weight : 304.11 g/mol
The biological activity of 2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether is attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in several conditions. The trifluoroethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability.
Biological Activities
The compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that 2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether may inhibit cancer cell proliferation. In vitro studies have shown significant cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of various pyridine derivatives, 2-Bromo-6-methyl-3-pyridinyl 2,2,2-trifluoroethyl ether was found to exhibit potent inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The study also noted a favorable selectivity index when tested against non-cancerous cell lines, indicating a potential therapeutic window for clinical applications .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses good oral bioavailability and an acceptable clearance rate in animal models. Further investigations into its metabolic pathways revealed that it undergoes phase I metabolism primarily via cytochrome P450 enzymes .
Comparison with Similar Compounds
2-Bromo-3-methylpyridine
- Structure : A pyridine ring with bromine at position 2 and methyl at position 3 (C₆H₆BrN) .
- Key Differences :
- Substituent positions: Methyl at position 3 vs. position 6 in the target compound.
- Lack of trifluoroethyl ether group.
- Applications : Widely used as a precursor for synthesizing pharmaceuticals and ligands. Its simpler structure makes it less sterically hindered but also less metabolically stable compared to the target compound.
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine
- Structure : Pyrazine ring (two adjacent nitrogen atoms) with bromine at position 2 and trifluoroethoxy at position 6 (C₆H₄BrF₃N₂O; MW = 257.01 g/mol) .
- Key Differences :
- Heterocycle: Pyrazine (electron-deficient) vs. pyridine (moderately electron-deficient).
- Substituent positions: Trifluoroethoxy at position 6 vs. position 3 in the target compound.
- Applications : Likely used in electronic materials or agrochemicals due to pyrazine’s strong electron-withdrawing nature.
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl Ether
- Structure: Non-aromatic ether with multiple fluorine substituents (C₄H₃F₇O; MW = 188.06 g/mol) .
- Key Differences :
- Lacks aromaticity and bromine/methyl substituents.
- Higher fluorine content increases hydrophobicity (log Pow = 2.18).
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Key Compounds
Key Insights:
- Steric Considerations : The methyl group at position 6 introduces steric hindrance, which may slow reactions at position 3 compared to 2-bromo-3-methylpyridine.
- Heterocycle Impact : Pyrazine-based analogs (e.g., ) are more electron-deficient, favoring charge-transfer interactions absent in pyridine derivatives.
Preparation Methods
Method 1: Nucleophilic Substitution of Hydroxyl
A two-step process involves introducing a hydroxyl group at position 3, followed by etherification with 2,2,2-trifluoroethanol.
Mechanism :
-
Deprotonation : n-BuLi abstracts a proton from the pyridine ring, forming a lithio intermediate.
-
Formylation : Reaction with DMF introduces an aldehyde group.
-
Reduction : NaBH₄ reduces the aldehyde to a primary alcohol.
-
Etherification : Nucleophilic substitution with 2,2,2-trifluoroethyl bromide replaces the hydroxyl group.
Method 2: Direct Coupling via Mitsunobu Reaction
This approach bypasses aldehyde intermediates by directly coupling 2,2,2-trifluoroethanol to a hydroxylated pyridine.
| Step | Reagents/Conditions | Yield | Key Notes |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF, RT | 85% | Requires pre-existing hydroxyl group |
Advantages :
-
Single-step etherification.
-
High stereoretention (if applicable).
Limitations :
-
Requires hydroxyl group at position 3.
Bromination and Functionalization
Regioselective Bromination
Bromination of 6-methylpyridine derivatives is challenging due to electronic deactivation. A common approach involves:
-
Nitration : Introducing a nitro group at position 3.
-
Reduction : Converting nitro to hydroxyl.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HNO₃, H₂SO₄, 0°C | 70% |
| 2 | H₂/Pd-C, EtOH | 90% |
| 3 | Br₂, FeBr₃, RT | 80% |
Caveat : Bromination regioselectivity depends on directing groups; trifluoroethoxy groups are electron-withdrawing, directing incoming electrophiles to specific positions.
Comparative Analysis of Methods
Table 1: Efficiency of Key Methods
| Method | Steps | Yield | Purity | Reagents |
|---|---|---|---|---|
| Nucleophilic Substitution | 4 | 90% | 98% | n-BuLi, DMF |
| Mitsunobu Reaction | 2 | 85% | 95% | DIAD, PPh₃ |
| Direct Bromination | 3 | 60% | 85% | Br₂, FeBr₃ |
Challenges and Optimizations
-
Steric Hindrance : Bulkiness of the trifluoroethoxy group may hinder reactions at adjacent positions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates.
-
Catalyst Use : Copper or palladium catalysts improve coupling efficiency in alternative methods.
Industrial-Scale Viability
Key Metrics :
| Parameter | Value |
|---|---|
| Cost of 2,2,2-Trifluoroethyl bromide | High |
| Catalyst Loading | Low (e.g., 5 mol%) |
| Recyclability | Moderate |
Recommendations :
Q & A
Q. Basic Research Focus
- ¹H/¹³C/¹⁹F NMR Spectroscopy : Critical for confirming the presence of the trifluoroethyl group (δ −74.7 ppm in ¹⁹F NMR) and verifying substitution patterns on the pyridine ring .
- GC-MS : Validates molecular weight (e.g., m/z 194.0 for trifluoroethyl esters in analogous compounds) and detects impurities .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like pentane/diethyl ether (3:1 v/v), with Rf values aiding in identification .
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The bromine atom at the 2-position of the pyridine ring serves as a versatile site for Suzuki-Miyaura or Ullmann-type couplings. However, steric hindrance from the adjacent methyl group (6-position) may reduce reaction rates. Methodological considerations include:
- Using palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects.
- Screening solvents (e.g., THF or DMF) to balance solubility and reactivity.
- Analyzing competing pathways, such as debromination or ether cleavage, via controlled experiments .
What challenges arise when employing this compound in catalytic C–H functionalization, and how can they be addressed?
Advanced Research Focus
The trifluoroethyl ether group’s electron-withdrawing nature can deactivate the pyridine ring, complicating C–H activation. Strategies to overcome this include:
- Employing strong oxidants (e.g., AgOAc) to facilitate metal-catalyzed C–H cleavage.
- Designing directing groups that coordinate with transition metals (e.g., Rh or Ir) to enhance regioselectivity .
- Monitoring reaction progress via ³¹P NMR (for phosphorylated intermediates) to identify bottlenecks .
What safety and handling precautions are essential during synthesis and storage?
Q. Basic Research Focus
- Moisture Sensitivity : Store under nitrogen or argon to prevent hydrolysis of the trifluoroethyl ether group .
- Toxicity : Use fume hoods and PPE (gloves, goggles) when handling brominated intermediates, as they may release toxic vapors.
- Low-Temperature Storage : Maintain at 0–6°C to stabilize reactive bromopyridine derivatives .
How can researchers optimize the compound’s stability in long-term catalytic applications?
Q. Advanced Research Focus
- Additives : Introduce radical inhibitors (e.g., BHT) to prevent degradation under oxidative conditions.
- Solvent Selection : Use non-polar solvents (e.g., pentane) to minimize solvolysis of the ether linkage .
- Spectroscopic Monitoring : Track stability via periodic ¹⁹F NMR to detect decomposition (e.g., loss of trifluoroethyl signals) .
What role does the trifluoroethyl ether group play in modulating the compound’s physicochemical properties?
Advanced Research Focus
The trifluoroethyl group enhances lipophilicity (log Pow ~2.18 in analogs) and thermal stability, making the compound suitable for high-temperature reactions . Its electron-withdrawing effect also lowers the pyridine ring’s electron density, which can be quantified via Hammett σ constants to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
